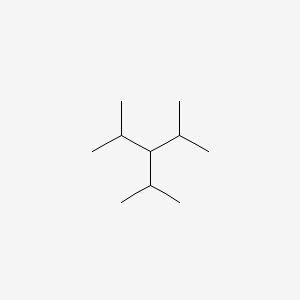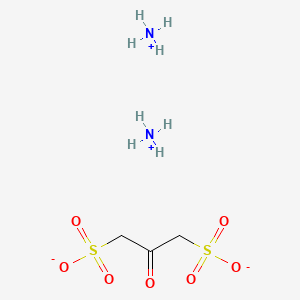
Bis(2-propylhexyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-propylhexyl) phthalate is an organic compound with the chemical formula C28H46O4. It is a phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly valued in the production of polyvinyl chloride (PVC) products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-propylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-propylheptanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include temperatures ranging from 130°C to 240°C and reaction times of 3 to 5 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in a reaction kettle, heated, and stirred under controlled conditions. After the reaction, the product undergoes purification steps, including dealcoholization and refining, to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Bis(2-propylhexyl) phthalate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Phthalic anhydride and 2-propylheptanol in the presence of an acid catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Esterification: this compound.
Hydrolysis: Phthalic acid and 2-propylheptanol
Scientific Research Applications
Bis(2-propylhexyl) phthalate is widely used in scientific research due to its role as a plasticizer. Its applications include:
Chemistry: Used in the synthesis of flexible PVC products and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its impact on human health, including its potential carcinogenic and reproductive toxicity effects.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives
Mechanism of Action
The mechanism of action of bis(2-propylhexyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and cell proliferation. This activation can lead to perturbation of fatty acid metabolism, induction of cell proliferation, and decreased apoptosis. Additionally, this compound can generate reactive oxygen species, leading to oxidative stress .
Comparison with Similar Compounds
Bis(2-propylhexyl) phthalate is often compared to other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure and used as a plasticizer, but with different toxicological profiles.
Diisononyl phthalate (DINP): Another plasticizer with a higher molecular weight, often used as a substitute for DEHP.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer used as an alternative to traditional phthalates
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in the plastic industry.
Properties
CAS No. |
85851-84-9 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
bis(2-propylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-15-21(13-7-3)19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-22(14-8-4)16-10-6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI Key |
NQHKLPYJSBLNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







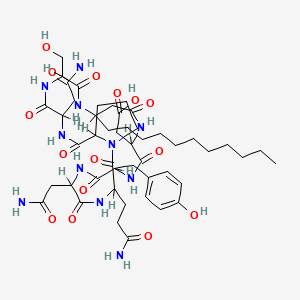

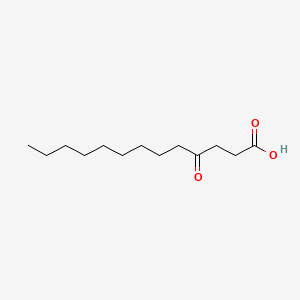
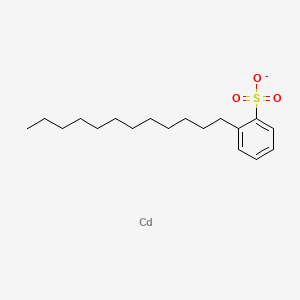
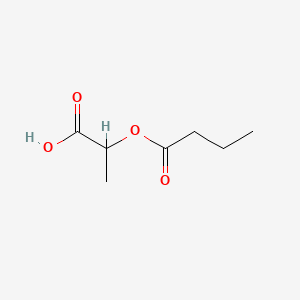
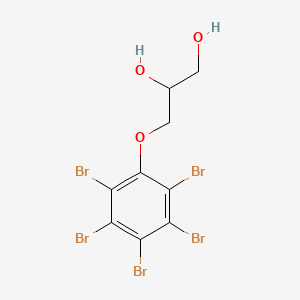
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
